

Technical Guide: Spectral and Synthetic Overview of (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate

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Compound of Interest

Compound Name: *Benzyl 3-hydroxypyrrolidine-1-carboxylate*

Cat. No.: *B1268334*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and a representative synthetic protocol for (R)-**Benzyl 3-hydroxypyrrolidine-1-carboxylate**, a valuable chiral building block in medicinal chemistry and drug development. The information is presented to facilitate its use in research and development, with a focus on clarity, detail, and practical application.

Core Data Summary

The following tables summarize the key spectral data for (R)-**Benzyl 3-hydroxypyrrolidine-1-carboxylate**. While a complete, publicly available dataset from a single source is not readily available, the data presented here is a composite based on typical values for the constituent functional groups and data for structurally similar compounds.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35	m	5H	Ar-H
5.14	s	2H	O-CH ₂ -Ph
~4.40	m	1H	CH-OH
3.40 - 3.70	m	3H	N-CH ₂ and N-CH
3.20 - 3.40	m	1H	N-CH
~2.50	br s	1H	OH
1.90 - 2.10	m	2H	CH ₂ -CHOH

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual spectra may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~155.0	C=O (Carbamate)
~137.0	Ar-C (quaternary)
~128.5	Ar-CH
~128.0	Ar-CH
~127.8	Ar-CH
~70.0	CH-OH
~67.0	O-CH ₂ -Ph
~55.0	N-CH ₂
~46.0	N-CH ₂
~34.0	CH ₂ -CHOH

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual spectra may vary depending on the solvent and experimental conditions.

Table 3: IR Spectral Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3300	Broad	O-H stretch
3030	Medium	Ar C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
~1690	Strong	C=O stretch (Carbamate)
1450	Medium	C-N stretch
1200	Strong	C-O stretch

Note: Predicted values are based on typical IR absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

m/z	Interpretation
222.1	[M+H] ⁺ (Calculated for C ₁₂ H ₁₆ NO ₃ ⁺ : 222.1128)
204.1	[M-OH] ⁺
91.0	[C ₇ H ₇] ⁺ (Tropylium ion)

Note: Fragmentation patterns are predicted based on the structure of the molecule.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis and purification of (R)-**Benzyl 3-hydroxypyrrolidine-1-carboxylate**. This procedure is based on established methods for the N-protection of amino alcohols.

Synthesis of (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate

Materials:

- (R)-3-Hydroxypyrrolidine
- Benzyl chloroformate (Cbz-Cl)
- Sodium carbonate (Na_2CO_3)
- Dichloromethane (CH_2Cl_2)
- Water (H_2O)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Procedure:

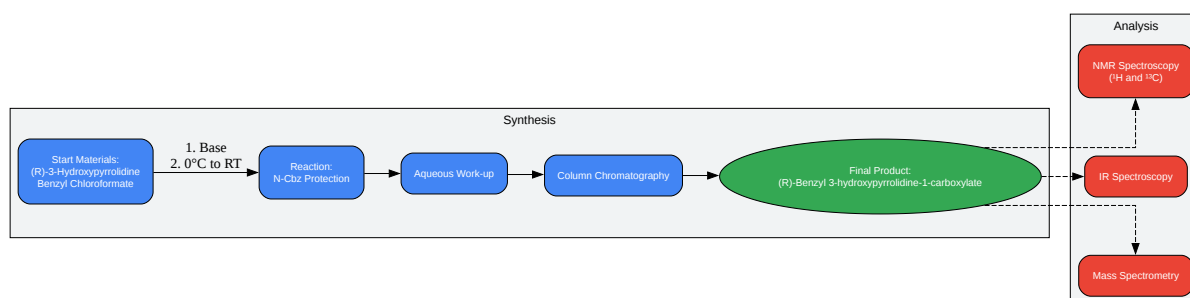
- Dissolution: In a round-bottom flask, dissolve (R)-3-hydroxypyrrolidine (1.0 equivalent) in a mixture of dichloromethane and a 1 M aqueous solution of sodium carbonate (2.5 equivalents).
- Cooling: Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.
- Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.
- Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- **Work-up:** Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield pure (R)-**Benzyl 3-hydroxypyrrolidine-1-carboxylate**.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of (R)-**Benzyl 3-hydroxypyrrolidine-1-carboxylate**.



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